
2-Methylidenecyclopentane-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methylidenecyclopentane-1,3-dione is an organic compound with the molecular formula C6H6O2. It is a derivative of cyclopentane, featuring a methylene group at the 2-position and two keto groups at the 1 and 3 positions. This compound is known for its unique structure and reactivity, making it a valuable intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Methylidenecyclopentane-1,3-dione can be synthesized through various methods. One common approach involves the alkylation of 2-methylcyclopentane-1,3-dione with appropriate alkylating agents. For instance, the alkylation with 2-(1-naphthyl)ethyl bromide yields the O-alkylation product . Another method involves the Michael addition of 2-methylcyclopentane-1,3-dione to methyl vinyl ketone in water, producing 2-methyl-2-(3-oxo-butyl)-1,3-cyclopentanedione .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of catalysts and controlled reaction environments ensures efficient production.
Análisis De Reacciones Químicas
Types of Reactions
2-Methylidenecyclopentane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, forming diols.
Substitution: The methylene group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Alkyl halides and other electrophiles are used in substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce diols.
Aplicaciones Científicas De Investigación
2-Methylidenecyclopentane-1,3-dione has several scientific research applications:
Biology: The compound is used in studies involving enzyme inhibition and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is utilized in the production of fine chemicals and as an intermediate in the synthesis of various industrial products.
Mecanismo De Acción
The mechanism of action of 2-methylidenecyclopentane-1,3-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby modulating biochemical pathways. Additionally, its unique structure allows it to participate in various chemical reactions, influencing its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-1,3-cyclopentanedione: This compound is structurally similar but lacks the methylene group at the 2-position.
Cyclopentane-1,3-dione: Another related compound, differing by the absence of the methyl group.
Uniqueness
2-Methylidenecyclopentane-1,3-dione is unique due to its methylene group, which imparts distinct reactivity and properties compared to its analogs. This structural feature enhances its utility in organic synthesis and broadens its range of applications.
Propiedades
Número CAS |
90036-77-4 |
|---|---|
Fórmula molecular |
C6H6O2 |
Peso molecular |
110.11 g/mol |
Nombre IUPAC |
2-methylidenecyclopentane-1,3-dione |
InChI |
InChI=1S/C6H6O2/c1-4-5(7)2-3-6(4)8/h1-3H2 |
Clave InChI |
MLKBDUKURHYFKP-UHFFFAOYSA-N |
SMILES canónico |
C=C1C(=O)CCC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



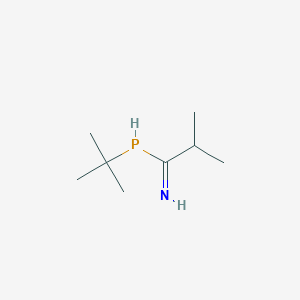
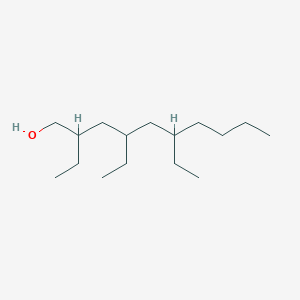
![2-Methyl-2,3,4,5,6,7,8,9,10,11-decahydrocycloocta[b]oxepine](/img/structure/B14381702.png)
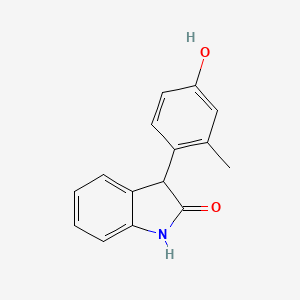
![1,1'-[1,4-Phenylenebis(oxy)]bis(4-nonylbenzene)](/img/structure/B14381732.png)
![4-Ethoxy-2-methyl-N-[4-(trifluoromethyl)phenyl]aniline](/img/structure/B14381736.png)
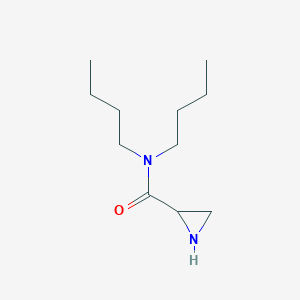
![(1E)-4-(Benzyloxy)-N-[3-(benzyloxy)propyl]butan-1-imine](/img/structure/B14381744.png)
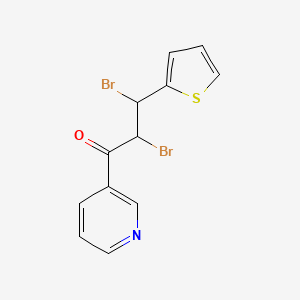
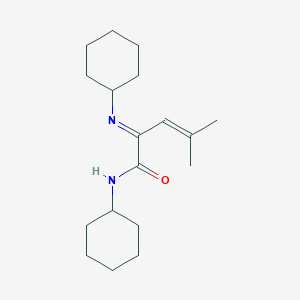
![1-[4-(2-Methyl-5-nitro-1H-benzimidazol-1-yl)phenyl]ethan-1-one](/img/structure/B14381756.png)
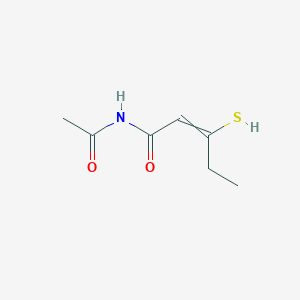
![(Bicyclo[4.1.0]heptan-7-ylidene)acetic acid](/img/structure/B14381763.png)
